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  • Product: 4-benzylmorpholine-2-carbonyl Chloride Hydrochloride
  • CAS: 135072-14-9

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 4-Benzylmorpholine-2-carbonyl Chloride Hydrochloride for Focused Amide Library Synthesis

Introduction: The Strategic Value of the Morpholine Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its frequent incorporation i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Morpholine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its frequent incorporation into a vast array of clinically approved and experimental drugs is a testament to its versatile and advantageous properties. The morpholine moiety, a six-membered heterocycle containing both an ether linkage and a secondary amine function, imparts a unique combination of benefits. Its pKa of approximately 8.5 allows for protonation under physiological conditions, which can enhance aqueous solubility and facilitate critical ionic interactions with biological targets.[1] Furthermore, the oxygen atom acts as a hydrogen bond acceptor, while the entire ring is generally characterized by high metabolic stability.[1][2][3][4] These attributes collectively improve the pharmacokinetic profile of drug candidates, making the morpholine scaffold a highly sought-after component in library design for drug discovery.[2][3][4][5]

Parallel synthesis is a cornerstone strategy for the rapid exploration of chemical space and the generation of focused compound libraries. By employing a common chemical intermediate and reacting it with a diverse set of building blocks, researchers can efficiently produce hundreds or thousands of related compounds for biological screening. This application note details the use of 4-benzylmorpholine-2-carbonyl chloride hydrochloride as a versatile building block for the parallel synthesis of novel amide libraries, capitalizing on the established value of the morpholine core.

Core Chemistry: Amide Bond Formation

The synthetic utility of 4-benzylmorpholine-2-carbonyl chloride hydrochloride lies in the high reactivity of the acyl chloride functional group. Acyl chlorides are activated forms of carboxylic acids that readily react with nucleophiles, such as primary and secondary amines, to form stable amide bonds.[6][7][8] This reaction, often a variant of the Schotten-Baumann reaction, is robust, high-yielding, and amenable to a wide range of substrates, making it ideal for parallel synthesis.[6]

The subject compound is supplied as a hydrochloride salt, which enhances its stability and shelf-life. In the reaction, the presence of a non-nucleophilic base is required to neutralize the HCl byproduct generated during the amide bond formation, driving the reaction to completion.[6] The N-benzyl group provides a lipophilic handle and can be a key pharmacophoric element or serve as a protecting group for the morpholine nitrogen, allowing for potential subsequent de-benzylation and further diversification if desired.

Experimental Workflow for Parallel Amide Library Synthesis

The following protocol outlines a general procedure for the solution-phase parallel synthesis of a library of 4-benzylmorpholine-2-carboxamides using a 96-well plate format.

Workflow Overview

G cluster_0 Preparation cluster_1 Reaction Execution (96-Well Plate) cluster_2 Work-up & Purification cluster_3 Analysis & Archiving A Stock Solution of 4-Benzylmorpholine-2-carbonyl Chloride HCl in DCM F Dispense Acyl Chloride Solution (to all wells to initiate) A->F B Stock Solutions of Amine Library (R1R2NH) in DCM D Dispense Amine Solution (1 per well) B->D C Stock Solution of Base (e.g., DIEA) in DCM E Dispense Base Solution (to all wells) C->E D->E E->F G Seal plate and incubate (e.g., RT, 16h) F->G H Quench Reaction (e.g., with H2O) G->H I Parallel Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) H->I J Evaporate Solvent I->J K Dissolve in DMSO J->K L LC-MS Analysis for Purity/Identity K->L M Transfer to Master Plate for Screening L->M

Caption: High-level workflow for parallel amide library synthesis.

Materials and Equipment
  • Reagents:

    • 4-Benzylmorpholine-2-carbonyl chloride hydrochloride

    • A diverse library of primary and secondary amines

    • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent[6][8]

    • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

    • Deionized Water

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Sodium Sulfate

    • DMSO for final library plates

  • Equipment:

    • 96-well reaction block with sealing mats

    • Automated or manual multi-channel pipettes

    • Inert atmosphere (Nitrogen or Argon) manifold

    • Orbital shaker

    • Centrifugal evaporator

    • LC-MS system for analysis

    • Parallel purification system (optional, e.g., automated SPE or preparative HPLC)

Detailed Protocol: Solution-Phase Synthesis

1. Reagent Preparation (Stock Solutions):

  • Acyl Chloride Solution: Prepare a 0.2 M solution of 4-benzylmorpholine-2-carbonyl chloride hydrochloride in anhydrous DCM.
  • Amine Library: Prepare 0.2 M stock solutions of each amine from the library in anhydrous DCM in a 96-well master plate.
  • Base Solution: Prepare a 0.6 M solution of DIEA in anhydrous DCM.

2. Reaction Setup (in a 96-well reaction block):

  • Under an inert atmosphere, dispense 200 µL of each unique amine stock solution into individual wells of the reaction block (40 µmol per well).
  • To each well, add 200 µL of the 0.6 M DIEA solution (120 µmol, 3 equivalents).
  • Initiate the reactions by adding 200 µL of the 0.2 M acyl chloride solution to each well (40 µmol, 1 equivalent).
  • Immediately seal the reaction block with a chemically resistant sealing mat.

3. Reaction Incubation:

  • Transfer the sealed reaction block to an orbital shaker and agitate at room temperature for 12-18 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

4. Parallel Work-up:

  • Unseal the reaction block and quench the reactions by adding 400 µL of deionized water to each well.
  • Seal and shake vigorously for 5 minutes. Allow the layers to separate.
  • Carefully remove the aqueous (upper) layer from each well.
  • Wash the remaining organic layer with 400 µL of saturated sodium bicarbonate solution, followed by 400 µL of brine.
  • Transfer the organic layer from each well to a fresh 96-well plate containing anhydrous sodium sulfate to dry the solvent.
  • After 15 minutes, transfer the dried organic solutions to a tared 96-well collection plate.

5. Product Isolation and Archiving:

  • Place the collection plate in a centrifugal evaporator to remove the DCM.
  • Once the solvent is fully evaporated, re-dissolve the resulting amide products in a known volume of DMSO (e.g., 400 µL) to create a 100 mM stock solution plate.
  • Analyze each well via LC-MS to confirm the identity and determine the purity of the library members.

Reaction Mechanism

The core of this synthesis is the nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, proceeding through a tetrahedral intermediate which then collapses to form the amide bond and release a chloride ion. The base (DIEA) neutralizes the generated HCl.

G cluster_0 Reaction Mechanism AcylChloride R'-COCl TetrahedralIntermediate [R'-C(O⁻)(Cl)-N⁺H(R'')(R''')] AcylChloride->TetrahedralIntermediate + Amine Amine R''R'''NH Amine->TetrahedralIntermediate Amide R'-CO-NR''R''' TetrahedralIntermediate->Amide - Cl⁻ HCl HCl TetrahedralIntermediate->HCl - H⁺ Salt DIEA·HCl HCl->Salt Base DIEA Base->Salt

Caption: Mechanism of amide formation from an acyl chloride and an amine.

Illustrative Library Data

The following table represents a hypothetical output for a small, diverse set of amines reacted with 4-benzylmorpholine-2-carbonyl chloride, demonstrating the expected outcomes from the parallel synthesis workflow.

Amine SubstrateAmine StructureProduct StructureTheoretical Mass (M+H)⁺Expected Purity (LC-MS)
Aniline Ph-NH₂4-Bn-Morpholine-2-CO-NHPh311.17>95%
Benzylamine Ph-CH₂-NH₂4-Bn-Morpholine-2-CO-NHCH₂Ph325.19>95%
Piperidine C₅H₁₀NH4-Bn-Morpholine-2-CO-(Piperidin-1-yl)303.20>90%
Cyclohexylamine C₆H₁₁-NH₂4-Bn-Morpholine-2-CO-NH-cHex317.22>95%
Diethylamine Et₂NH4-Bn-Morpholine-2-CO-NEt₂291.21>90%

Conclusion and Further Applications

4-Benzylmorpholine-2-carbonyl chloride hydrochloride serves as an effective and valuable reagent for the construction of focused amide libraries via parallel synthesis. The resulting N-benzyl-morpholine-2-carboxamides are rich in features known to be favorable in drug discovery, including a privileged scaffold, opportunities for hydrogen bonding, and tunable lipophilicity based on the choice of amine. The straightforward and robust nature of the acylation reaction makes it highly suitable for automated high-throughput synthesis platforms.

For advanced library design, the N-benzyl group can be subjected to hydrogenolysis in a subsequent parallel step, revealing the morpholine nitrogen. This secondary amine can then be functionalized with another diverse set of reagents (e.g., via reductive amination, acylation, or sulfonation), exponentially increasing the chemical diversity accessible from a single core building block. This two-step diversification strategy provides a powerful route to novel chemical entities for screening and lead optimization programs.

References

  • Bissy, S. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]3][4]

  • Tzanetou, E. et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect. Available at: [Link]5]

  • Galli, F. et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]2]

  • Chemistry LibreTexts (2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]7]

  • Royal Society of Chemistry (2018). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry. Available at: [Link]8]

Sources

Application

Application Note: Leveraging the 4-Benzylmorpholine-2-Carbonyl Scaffold for Fragment-Based Drug Design

An Application Guide for Researchers and Drug Development Professionals Abstract: Fragment-Based Drug Design (FBDD) has emerged as a powerful, efficient methodology for identifying novel lead compounds. The success of an...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: Fragment-Based Drug Design (FBDD) has emerged as a powerful, efficient methodology for identifying novel lead compounds. The success of any FBDD campaign hinges on the quality and diversity of the fragment library. This guide provides a detailed technical overview and actionable protocols for using 4-benzylmorpholine-2-carbonyl chloride hydrochloride , a versatile chemical building block, to generate and screen a custom library of morpholine-containing fragments. We will explore the strategic rationale for using the morpholine scaffold, provide step-by-step protocols for library synthesis and biophysical screening, and discuss downstream hit-to-lead optimization strategies.

Part 1: The Strategic Value of the Morpholine Scaffold in FBDD

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. Its prevalence in approved drugs is a testament to the advantageous physicochemical properties it imparts to a molecule.

Why Choose a Morpholine-Based Core?

  • Enhanced Aqueous Solubility: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, which can significantly improve the solubility of a compound—a critical parameter for oral bioavailability and formulation.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation, which can lead to improved pharmacokinetic profiles.

  • Three-Dimensionality (3D) and Vectorial Diversity: Unlike flat aromatic rings, the puckered chair conformation of the morpholine ring provides a rich three-dimensional structure. This allows for more precise and complex interactions within a protein's binding pocket. The 4-benzylmorpholine-2-carbonyl core specifically offers multiple, well-defined vectors for chemical elaboration, crucial for the hit-to-lead process.

The reagent at the center of this guide, 4-benzylmorpholine-2-carbonyl chloride hydrochloride , is not the fragment itself, but rather the activated precursor for creating a library of fragments. The acyl chloride is a highly reactive handle that allows for the efficient and modular coupling of various small chemical moieties.

Part 2: Experimental Design & Workflows

A successful FBDD campaign follows a logical progression from library creation to hit validation and optimization. The following diagram illustrates the workflow discussed in this guide.

FBDD_Workflow cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Validation cluster_2 Phase 3: Hit-to-Lead reagent 4-Benzylmorpholine- 2-carbonyl chloride HCl synthesis Parallel Amidation (Protocol 1) reagent->synthesis amines Diverse Amine Building Blocks amines->synthesis library Custom Morpholine Fragment Library synthesis->library qc QC Check (LC-MS, NMR) library->qc primary_screen Primary Screen: SPR (Protocol 2) qc->primary_screen Screening Input hits Initial Hits primary_screen->hits ortho_screen Orthogonal Screen: TSA (Protocol 3) hits->ortho_screen validated_hits Validated Hits ortho_screen->validated_hits struct_bio Structural Biology (X-ray, Cryo-EM) validated_hits->struct_bio sars Structure-Activity Relationship (SAR) struct_bio->sars optimization Lead Optimization (Fragment Growing/Linking) sars->optimization lead Lead Candidate optimization->lead

Caption: High-level workflow for a Fragment-Based Drug Design campaign.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of a Morpholine-Based Fragment Library

Objective: To synthesize a diverse library of ~20-50 small amide fragments from the core reagent for use in biophysical screening.

Rationale: The use of a parallel synthesis approach with a common, reactive core (the acyl chloride) and diverse building blocks (primary/secondary amines) is a time- and resource-efficient method for generating a focused library. The choice of amines should be guided by the "Rule of Three" to ensure the final products are fragment-like (MW < 300, cLogP < 3, etc.).

Materials:

  • 4-benzylmorpholine-2-carbonyl chloride hydrochloride

  • A diverse set of primary and secondary amines (e.g., aniline, cyclopropylamine, piperidine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

  • Standard purification (preparative HPLC) and analytical equipment (LC-MS, NMR)

Procedure:

  • Reaction Setup (Per Reaction):

    • In a clean, dry vial, dissolve one equivalent of an amine building block (e.g., 0.1 mmol) in anhydrous DCM (1 mL).

    • Add 2.5 equivalents of a non-nucleophilic base like TEA or DIPEA (0.25 mmol). This is crucial to neutralize the HCl byproduct of the reaction and the HCl salt of the starting material.

    • Stir the solution at room temperature for 5 minutes.

  • Addition of the Core Reagent:

    • In a separate vial, prepare a stock solution of 4-benzylmorpholine-2-carbonyl chloride hydrochloride in anhydrous DCM (e.g., 0.1 M).

    • Slowly add 1.1 equivalents of the acyl chloride solution (0.11 mmol) to the stirring amine solution. The slight excess ensures full conversion of the limiting amine reagent.

    • Allow the reaction to stir at room temperature for 4-12 hours.

  • Work-up and Purification:

    • Monitor the reaction by LC-MS to confirm the formation of the desired product and consumption of the starting amine.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess acid, followed by brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using preparative reverse-phase HPLC to achieve >95% purity.

  • Quality Control & Archiving:

    • Confirm the identity and purity of each final fragment by LC-MS and ¹H NMR.

    • Accurately weigh the purified compounds and prepare stock solutions (e.g., 100 mM in DMSO) in 96-well plates for screening.

Data Presentation: Example Fragment Library

Fragment IDAmine InputFinal MW ( g/mol )cLogP (calc.)
MOR-001Aniline296.362.55
MOR-002Cyclopropylamine260.341.48
MOR-003Pyrrolidine274.371.35
MOR-0043-fluoroaniline314.352.81
Protocol 2: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: To identify fragments from the synthesized library that bind to a target protein of interest.

Rationale: SPR is a label-free biophysical technique that measures changes in mass on a sensor chip surface in real-time. It is a highly sensitive method for detecting low-affinity fragment binding events and can provide initial estimates of binding kinetics (k_on, k_off) and affinity (K_D).

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip appropriate for protein immobilization (e.g., CM5, NTA)

  • Target protein of interest (purified, >95%)

  • Immobilization buffers (e.g., EDC/NHS for amine coupling)

  • Running buffer (e.g., HBS-EP+)

  • Fragment library stock solutions in DMSO

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. Aim for a density that will produce a signal of ~100-200 Response Units (RU) for a typical fragment hit.

    • A reference channel should be prepared (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index effects.

  • Fragment Screening:

    • Dilute the fragment stock solutions from 100 mM DMSO into the running buffer to a final screening concentration (typically 100-500 µM). The final DMSO concentration should be kept constant and low (<1%) across all samples.

    • Inject the diluted fragment solutions over the target and reference channels.

    • Monitor the SPR sensorgram. A binding event is characterized by an increase in RU during injection (association phase) followed by a decrease during buffer flow (dissociation phase).

    • A fragment is typically considered a "hit" if it produces a specific, dose-dependent signal that is significantly above the noise of the system.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to get the specific binding response.

    • Hits are prioritized based on binding response, binding efficiency indices, and visual inspection of the sensorgram quality.

Protocol 3: Orthogonal Hit Validation via Thermal Shift Assay (TSA)

Objective: To confirm the hits identified in the primary SPR screen using a different biophysical method, thereby increasing confidence and eliminating methodology-specific artifacts.

Rationale: TSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein. A ligand that binds and stabilizes the protein will cause a measurable increase in its melting temperature (T_m). It is a cost-effective and high-throughput method that relies on a different physical principle than SPR, making it an excellent orthogonal validation technique.

Materials:

  • qPCR instrument capable of monitoring fluorescence over a temperature gradient.

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Purified target protein.

  • Validated hit compounds from the SPR screen.

Procedure:

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the target protein (e.g., 2-5 µM), the fluorescent dye, and assay buffer.

    • Add each hit compound to individual wells at a fixed concentration (e.g., 100 µM). Include a "no ligand" control (DMSO only).

  • Thermal Denaturation:

    • Place the plate in the qPCR instrument.

    • Program the instrument to slowly increase the temperature (e.g., from 25 °C to 95 °C at a rate of 1 °C/minute), while continuously monitoring the fluorescence in each well.

  • Data Analysis:

    • As the protein unfolds, it exposes hydrophobic patches, causing the dye to bind and fluoresce. Plot fluorescence versus temperature to generate a melting curve.

    • The melting temperature (T_m) is the midpoint of this transition.

    • Calculate the change in melting temperature (ΔT_m) for each compound relative to the DMSO control (ΔT_m = T_m_compound - T_m_DMSO).

    • A significant and reproducible positive ΔT_m (e.g., > 1-2 °C) validates the compound as a true binder.

Part 4: From Validated Hit to Optimized Lead

Once a fragment hit is validated, the next critical phase is to understand its binding mode and elaborate its structure to gain potency.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Structural Insight cluster_2 Rational Elaboration (SAR) Hit Validated Morpholine Fragment (e.g., MOR-001) Affinity: ~100 µM Xray Co-crystal Structure (Fragment + Target) Hit->Xray Binding_Pocket Identify Unoccupied Pockets & H-bond Opportunities Xray->Binding_Pocket Vector1 Grow from Amine Moiety Binding_Pocket->Vector1 Lead Optimized Lead Compound Affinity: < 1 µM Vector1->Lead Vector2 Modify Benzyl Group Vector2->Lead

Caption: Strategy for evolving a low-affinity fragment hit into a potent lead.

The key step is to obtain a high-resolution crystal structure of the fragment bound to the target protein. This structural data provides a precise roadmap for optimization. Chemists can then design new molecules that "grow" from the initial fragment core into adjacent pockets of the binding site to form new, favorable interactions, thereby systematically improving binding affinity and selectivity. The 4-benzylmorpholine-2-carbonyl scaffold is ideal for this, as it offers at least two distinct vectors for this elaboration: the amine substituent and the benzyl group.

References

  • Title: The morpholine ring in medicinal chemistry. Source: Future Medicinal Chemistry URL: [Link]

  • Title: Fragment-Based Drug Discovery: A Practical and Comprehensive Guide. Source: Royal Society of Chemistry URL: [Link]

  • Title: Surface plasmon resonance (SPR) for the characterization of fragment-protein interactions. Source: Biophysical Reviews URL: [Link]

  • Title: The role of binding efficiency in fragment-based drug discovery. Source: Drug Discovery Today URL: [Link]

  • Title: The thermal shift assay: a simple, rapid method for the identification of protein ligands. Source: Journal of Biomolecular Screening URL: [Link]

Method

Application Notes &amp; Protocols: Strategic Derivatization of 4-Benzylmorpholine-2-carbonyl Chloride Hydrochloride

Introduction: The Synthetic Utility of a Privileged Scaffold 4-Benzylmorpholine-2-carbonyl chloride hydrochloride is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility of a Privileged Scaffold

4-Benzylmorpholine-2-carbonyl chloride hydrochloride is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates several key features: a chiral morpholine core, a common motif in pharmacologically active compounds; a benzyl protecting group on the morpholine nitrogen, which imparts stability and influences solubility; and a highly reactive acyl chloride at the C-2 position.[1][2] The hydrochloride salt form enhances the compound's shelf-life and handling characteristics, though it necessitates specific considerations during reaction design.

This guide provides an in-depth exploration of the reactivity of this acyl chloride and presents detailed, field-proven protocols for its derivatization. The methodologies outlined herein are designed to empower researchers to efficiently generate diverse libraries of amides, esters, and other derivatives, facilitating structure-activity relationship (SAR) studies and the synthesis of novel molecular entities.

Core Principles: Understanding the Reactivity Profile

The Nucleophilic Acyl Substitution Mechanism

The synthetic utility of 4-benzylmorpholine-2-carbonyl chloride hydrochloride is dominated by the electrophilic nature of the acyl chloride group. As the most reactive of the carboxylic acid derivatives, acyl chlorides readily undergo nucleophilic acyl substitution.[3] The reaction proceeds via a two-stage addition-elimination mechanism:

  • Nucleophilic Addition: A nucleophile (e.g., an amine or alcohol) attacks the electron-deficient carbonyl carbon, breaking the π-bond and forming a transient tetrahedral intermediate.[4]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[5]

This rapid and generally high-yielding transformation makes it a preferred method for creating robust amide and ester linkages.[6]

The Critical Role of the Base and Solvent

The Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the morpholine nitrogen is protonated. Furthermore, the reaction itself generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4][6] To ensure the reaction proceeds to completion, a base is required to neutralize both the starting material's associated HCl and the newly formed HCl. Typically, two or more equivalents of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are used.

Anhydrous Conditions: Acyl chlorides are acutely sensitive to moisture. They react readily with water to hydrolyze back to the corresponding carboxylic acid, which can complicate purification and reduce yields.[3] Therefore, all derivatization reactions must be conducted under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[7]

Mandatory Safety and Handling Protocols

Acyl chlorides are hazardous reagents that demand stringent safety precautions. Their vapors can form hydrochloric acid upon contact with moisture in the air or respiratory system.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof safety goggles, and a flame-retardant lab coat. All manipulations should be performed in a certified chemical fume hood.[7][8]

  • Moisture Sensitivity: This compound is highly reactive with water.[3] Handle exclusively under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and glassware.[7]

  • Corrosivity and Toxicity: The compound is corrosive and causes severe skin and eye damage.[8] Inhalation of vapors is harmful. The reaction byproduct, HCl gas, is also corrosive and toxic.[8]

  • Spill & Emergency: In case of skin contact, immediately rinse with copious amounts of water.[8] Have an appropriate spill kit and emergency shower/eyewash station readily accessible.

Experimental Protocols for Derivatization

The following protocols provide step-by-step methodologies for the most common derivatization reactions. Researchers should adapt reaction times and purification methods based on the specific properties of their chosen nucleophile.

Protocol 4.1: General Synthesis of N-Substituted Amides

This protocol describes the reaction with a primary amine to form a secondary amide, a cornerstone reaction in pharmaceutical synthesis.[9][10][11]

Workflow Diagram: Amide Synthesis

A Suspend Acyl Chloride HCl in Anhydrous DCM under N2 B Add Triethylamine (2.2 eq) Stir for 10 min A->B C Cool to 0 °C (Ice Bath) B->C D Add Primary Amine (1.05 eq) Dropwise C->D E Warm to RT Stir 2-4h (Monitor by TLC) D->E F Aqueous Work-up (Quench, Wash, Dry) E->F G Purify (Column Chromatography) F->G

Caption: Workflow for amide synthesis from 4-benzylmorpholine-2-carbonyl chloride HCl.

Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-benzylmorpholine-2-carbonyl chloride hydrochloride (1.0 eq).

  • Suspend the solid in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add a solution of the desired primary amine (1.05 eq) in anhydrous DCM dropwise over 5-10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted amide.

Protocol 4.2: General Synthesis of Esters

This protocol details the esterification reaction with an alcohol. Acyl chlorides react readily with primary and secondary alcohols without the need for a catalyst.[3][6]

Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-benzylmorpholine-2-carbonyl chloride hydrochloride (1.0 eq).

  • Suspend the solid in anhydrous DCM (approx. 0.1 M).

  • Add triethylamine (2.2 eq) and the desired alcohol (1.1 eq). For less reactive alcohols like phenols, a stronger base like pyridine may be used as both the base and a catalyst.

  • Stir the reaction at room temperature for 4-12 hours. Gentle heating (40 °C) may be required for sterically hindered or less nucleophilic alcohols. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4.3: Controlled Hydrolysis to Carboxylic Acid

While typically an undesirable side reaction, controlled hydrolysis can be used to synthesize the parent 4-benzylmorpholine-2-carboxylic acid.[12]

Methodology:

  • Suspend 4-benzylmorpholine-2-carbonyl chloride hydrochloride (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) in portions to neutralize the acid.

  • Stir vigorously at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~2-3 with 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which may be purified further by recrystallization if necessary.

Summary of Reaction Parameters

The following table provides a general overview of reaction conditions for various nucleophiles. Optimization may be required for specific substrates.

NucleophileBase (Equivalents)Typical SolventTemperatureTypical TimeExpected Product
Primary AmineTriethylamine (2.2)DCM, THF0 °C to RT2-4 hSecondary Amide
Secondary AmineTriethylamine (2.2)DCM, THF0 °C to RT2-6 hTertiary Amide
AlcoholTriethylamine (2.2)DCMRT to 40 °C4-12 hEster
PhenolPyridine (3.0)DCM, PyridineRT to 50 °C6-18 hPhenyl Ester
WaterNaHCO₃ (2.5)THF/H₂ORT1-2 hCarboxylic Acid

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive/hydrolyzed starting material. 2. Insufficient base. 3. Low reactivity of nucleophile.1. Use fresh acyl chloride; ensure all glassware and solvents are scrupulously dry. 2. Verify stoichiometry of the base; ensure at least 2 equivalents are used. 3. Increase reaction time, temperature, or consider a catalytic activator (e.g., DMAP for esterifications).
Carboxylic Acid Byproduct Detected Presence of moisture in reagents or solvent.Dry solvents over molecular sieves; flame-dry glassware; maintain a positive pressure of inert gas.
Multiple Products on TLC 1. Incomplete reaction. 2. Side reactions (e.g., with a bifunctional nucleophile).1. Allow the reaction to run longer or apply gentle heat. 2. Use a protecting group strategy for the competing nucleophilic site.

Conclusion

4-Benzylmorpholine-2-carbonyl chloride hydrochloride is a powerful and adaptable synthetic intermediate. By leveraging its high reactivity through nucleophilic acyl substitution, researchers can readily access a wide array of amides and esters. The success of these derivatizations hinges on two critical factors: the meticulous exclusion of water and the use of an appropriate amount of base to neutralize all sources of acid. The protocols and insights provided in this guide offer a robust framework for the effective utilization of this valuable chemical building block in discovery and development programs.

References

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Townshend, M. (2021, September 5). Year 13 Organic Chemistry Revision - Reactions of acyl chlorides - Level 3 NCEA. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Guggenheim, T. L., et al. (1992). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Macromolecules, 25(4), 1245–1252. American Chemical Society. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Otsuka Pharmaceutical Co., Ltd. (n.d.). Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Retrieved from [Link]

  • ChemRxiv. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds. International Journal of Current Research. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 17). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylmorpholine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (1980). Preparation of morpholinecarbonyl chloride.
  • PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylmorpholine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Morpholinecarbonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for morpholine carbonyl chloride compound.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-benzylmorpholine-2-carbonyl Chloride Hydrochloride

Introduction: Understanding the Hazard Profile 4-benzylmorpholine-2-carbonyl Chloride Hydrochloride (4-BMCC-HCl) is a reactive intermediate likely utilized in advanced organic synthesis, particularly in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Hazard Profile

4-benzylmorpholine-2-carbonyl Chloride Hydrochloride (4-BMCC-HCl) is a reactive intermediate likely utilized in advanced organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, combining a morpholine core with a highly reactive acyl chloride functional group, necessitates a rigorous and well-understood safety protocol. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to handle this compound safely, ensuring both personal safety and experimental integrity.

The primary driver of this compound's hazardous nature is the acyl chloride moiety. Acyl chlorides are notoriously reactive, particularly with water and other nucleophiles (such as alcohols and amines), in a vigorous, exothermic reaction that liberates corrosive hydrogen chloride (HCl) gas.[1] This reactivity dictates the stringent need for moisture control and specific PPE. The morpholine component itself is also a skin and eye irritant.[2] Given its hydrochloride salt form, 4-BMCC-HCl is likely a solid, making the inhalation of fine dust particles a significant concern, as these particles can react with moisture in the respiratory tract to cause severe damage.[3]

The Core Directive: Your Non-Negotiable PPE Ensemble

When handling 4-BMCC-HCl in any capacity, a baseline PPE ensemble is mandatory. This is your first and most critical line of defense. According to Occupational Safety and Health Administration (OSHA) standards, employers must provide appropriate PPE whenever employees are exposed to hazards that necessitate its use.[4]

  • Eye and Face Protection : At a minimum, indirect-vent, chemical splash goggles that meet ANSI/ISEA Z87.1 standards are required.[5] Due to the severe corrosivity and reactivity of acyl chlorides, these must be worn in combination with a full-face shield that protects the eyes, face, and neck from splashes.[6][7]

  • Hand Protection : Standard nitrile or latex gloves are insufficient. You must use chemical-resistant gloves specifically rated for reactive acid halides.[1] Heavy-duty butyl rubber or laminate film gloves are recommended. Always consult the glove manufacturer's chemical resistance data.[5] Double-gloving (wearing two pairs of gloves) provides an additional layer of protection and is considered best practice.

  • Body Protection : A flame-resistant laboratory coat is the minimum requirement. For procedures involving quantities greater than a few grams or with an elevated splash risk, a chemical-resistant apron or a fully encapsulating chemical suit should be worn over the lab coat.[1][8] All protective clothing should be clean and put on before work begins.[1]

  • Foot Protection : Safety footwear is essential when handling chemicals.[7] Enclosed, chemical-resistant safety shoes or boots are required in any area where this compound is handled or stored.[5][9]

Operational Planning: Matching PPE to the Task

The level of PPE required can vary based on the specific procedure being performed. A thorough hazard assessment for each task is a cornerstone of laboratory safety mandated by OSHA.[5][10] The following table outlines recommended PPE levels for common laboratory workflows involving 4-BMCC-HCl.

Laboratory Task Minimum Required PPE Recommended Best Practice
Transport & Storage Core Ensemble (Splash Goggles, Chemical-Resistant Gloves, Lab Coat, Closed-toe Shoes)Use a secondary, sealed container for transport.
Weighing & Aliquoting Core Ensemble within a certified chemical fume hood.Double gloves, anti-static weigh paper/boat.
Reaction Setup & Monitoring Core Ensemble + Face Shield within a certified chemical fume hood.Ensure emergency shower and eyewash are unobstructed.
Reaction Quenching & Work-up Core Ensemble + Face Shield + Chemical-Resistant Apron within a certified chemical fume hood.Have appropriate quenching and neutralizing agents readily available before starting.
Waste Disposal Core Ensemble + Face Shield.All waste must be treated as hazardous and disposed of according to institutional and federal regulations.[11][12]
Spill Cleanup / Emergency Full-face respirator with acid gas cartridge, Chemical-resistant suit or coveralls, Heavy-duty gloves (e.g., Butyl), Chemical-resistant boots.A self-contained breathing apparatus (SCBA) may be necessary for large spills.[1][9]

Critical Protocols: Step-by-Step Guidance

Adherence to standardized procedures is critical for safety. Do not deviate from these protocols.

Protocol 1: Donning and Doffing PPE
  • Donning (Putting On):

    • Put on chemical-resistant shoes/boots.

    • Don the inner pair of chemical-resistant gloves.

    • Put on the lab coat or chemical suit.

    • Don the outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Put on chemical splash goggles.

    • Put on the full-face shield.

    • If required, don respiratory protection, ensuring a proper fit test has been conducted.

  • Doffing (Taking Off): This process is designed to prevent cross-contamination.

    • Remove the outer pair of gloves, peeling them off without touching the exterior surface.

    • Remove the face shield and goggles.

    • Remove the lab coat or suit, turning it inside out as you remove it.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Protocol 2: Emergency Spill Response

Should a spill of 4-BMCC-HCl occur outside of a fume hood, immediate and decisive action is required.

  • Evacuate & Alert : Immediately alert all personnel in the vicinity and evacuate the immediate area.[1]

  • Isolate : If safe to do so, close the door to the affected area to contain any vapors.

  • Call for Help : Notify your institution's emergency response team or EHS office.

  • Control : Only trained personnel with the appropriate PPE (See table above) should attempt cleanup.[1]

  • Cleanup Procedure :

    • DO NOT USE WATER or combustible materials.[1][3]

    • Cover the spill with an inert, dry absorbent material such as dry sand, vermiculite, or a commercial acid spill neutralizer.[1][13]

    • Work from the outside of the spill inward to prevent spreading.[13]

    • Carefully sweep the absorbed material into a sealable, labeled hazardous waste container.[1][14]

    • Ventilate the area and perform a final decontamination of the surface with a mild detergent solution, followed by a final wipe-down.[13]

Protocol 3: Quenching and Disposal

Never dispose of active 4-BMCC-HCl directly. It must be quenched first.

  • Inert Dilution : In a chemical fume hood, slowly add the residual acyl chloride to a stirring, cold (ice bath) solution of an inert, non-protic solvent like Toluene or Dichloromethane.

  • Slow Quenching : Slowly and carefully add the diluted acyl chloride solution dropwise to a separate, vigorously stirring beaker containing a weak base solution, such as saturated sodium bicarbonate, also in an ice bath. Be prepared for gas evolution (CO2).

  • Neutralization : Continue stirring until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Disposal : The resulting mixture should be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[12]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with 4-benzylmorpholine-2-carbonyl Chloride Hydrochloride.

PPE_Workflow PPE Selection for 4-BMCC-HCl Handling start Initiate Task with 4-BMCC-HCl fume_hood_check Is task performed entirely within a certified chemical fume hood? start->fume_hood_check in_hood Work in Fume Hood fume_hood_check->in_hood Yes outside_hood WARNING: High-Risk Operation fume_hood_check->outside_hood No task_type What is the task? in_hood->task_type weighing Weighing / Transfer (< 5g) task_type->weighing Weighing reaction Reaction / Work-up task_type->reaction Reaction ppe_level_1 Required PPE: - Splash Goggles - Double Gloves (Butyl/Laminate) - FR Lab Coat weighing->ppe_level_1 ppe_level_2 Required PPE: - Splash Goggles + Full Face Shield - Double Gloves (Butyl/Laminate) - FR Lab Coat - Chemical Apron reaction->ppe_level_2 spill_check Is this a spill or emergency response? outside_hood->spill_check no_spill Non-Spill Task (e.g., transport) spill_check->no_spill No spill Spill / Emergency spill_check->spill Yes ppe_level_3 Required PPE: - Core Ensemble - Use Secondary Containment no_spill->ppe_level_3 ppe_level_4 Required PPE: - Full-Face Respirator (Acid Gas)  or SCBA - Encapsulated Chemical Suit - Heavy-Duty Gloves & Boots spill->ppe_level_4

Caption: PPE selection workflow for handling 4-BMCC-HCl.

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